(4R)-1-tert-butyl 2-Methyl 4-(tert-butyldimethylsilyloxy)-2-ethylpyrrolidine-1,2-dicarboxylate
Description
This compound is a pyrrolidine-based derivative featuring:
- 1-tert-butyl ester and 2-methyl ester groups as part of its 1,2-dicarboxylate backbone.
- A tert-butyldimethylsilyloxy (TBDMS) protecting group at the 4-position (R configuration).
- An ethyl substituent at the 2-position of the pyrrolidine ring.
The TBDMS group enhances steric bulk and hydrophobicity, making it a key intermediate in multi-step organic syntheses, particularly in pharmaceutical chemistry where selective protection of hydroxyl groups is critical.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (4R)-4-[tert-butyl(dimethyl)silyl]oxy-2-ethylpyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO5Si/c1-11-19(15(21)23-8)12-14(25-26(9,10)18(5,6)7)13-20(19)16(22)24-17(2,3)4/h14H,11-13H2,1-10H3/t14-,19?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNOCKGGURGXCT-MJTSIZKDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(CN1C(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(C[C@H](CN1C(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4R)-1-tert-butyl 2-Methyl 4-(tert-butyldimethylsilyloxy)-2-ethylpyrrolidine-1,2-dicarboxylate, also known as (2S,4R)-1-tert-butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine-1,2-dicarboxylate, is a compound with significant potential in medicinal chemistry. Its unique structural features allow it to exhibit various biological activities, making it a subject of interest in pharmaceutical research.
- Molecular Formula : C17H33NO5Si
- Molecular Weight : 359.53 g/mol
- CAS Number : 114676-91-4
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It acts as a potent inhibitor of certain enzymes involved in metabolic processes, potentially influencing pathways related to inflammation and cellular signaling.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response. This activity suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.
Neuroprotective Effects
Studies have shown that the compound may possess neuroprotective properties, particularly against oxidative stress-induced neuronal damage. This is significant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
- In Vitro Studies : A study conducted on neuronal cell lines demonstrated that treatment with this compound resulted in a marked decrease in cell death induced by oxidative stress. The compound was found to upregulate the expression of antioxidant enzymes, thereby enhancing cellular resilience against oxidative damage.
- Animal Models : In a murine model of inflammation, administration of the compound significantly reduced paw swelling and histological signs of inflammation compared to control groups. This suggests its potential as an anti-inflammatory agent in vivo.
- Mechanistic Insights : Further mechanistic studies revealed that the compound modulates signaling pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator of immune response and inflammation.
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential biological activities, making it a candidate for drug development. Research indicates that similar pyrrolidine derivatives can interact with various biological targets:
- Enzyme Inhibition : Compounds like (4R)-1-tert-butyl 2-Methyl 4-(tert-butyldimethylsilyloxy)-2-ethylpyrrolidine-1,2-dicarboxylate may inhibit enzymes involved in disease pathways. For instance, studies have shown that pyrrolidine derivatives can serve as inhibitors for proteases and kinases.
- Antioxidant Activity : Pyrrolidine derivatives have been noted for their antioxidant capabilities, which could be beneficial in treating oxidative stress-related diseases.
Case Study: Enzyme Interaction
A study evaluated the binding affinity of a structurally similar compound to a specific enzyme involved in cancer progression. The results indicated a significant inhibition rate, suggesting potential therapeutic applications in oncology .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its multi-functional nature allows it to participate in various chemical reactions:
- Synthesis of Complex Molecules : The presence of the silyloxy group makes it useful in protecting group strategies during multi-step syntheses. This is particularly valuable in synthesizing complex natural products or pharmaceuticals.
- Reactivity Modulation : The tert-butyldimethylsilyl group can enhance the reactivity of other functional groups within the molecule, allowing for selective transformations under mild conditions.
Data Table: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Pyrrolidine A | Contains a pyrrolidine ring | Exhibits neuroprotective effects |
| Pyrrolidine B | Similar ester functionality | Noted for antioxidant capabilities |
| Pyrrolidine C | Includes tert-butyl groups | Demonstrates anticoagulant activity |
Material Science
In material science, this compound can be utilized to develop new materials with enhanced properties:
- Polymer Chemistry : The compound can act as a monomer or additive in polymerization processes to create materials with specific mechanical or thermal properties.
- Surface Modification : Its silyl group allows for surface modification of materials to improve hydrophobicity or adhesion properties.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights structural differences between the target compound and analogs from recent literature:
Physical and Spectral Properties
- Molecular Weight : The TBDMS group increases the molecular weight of the target (~435 g/mol estimated) compared to ’s hydroxyl analog (245.27 g/mol) .
- Solubility: The TBDMS group reduces polarity, making the target less soluble in polar solvents (e.g., water) than the amino-substituted analog in , which is more hydrophilic .
- Stereochemical Impact : The (4R) configuration in the target ensures spatial alignment for selective reactions, contrasting with the (2S,4R) configuration in , which may alter substrate-enzyme interactions in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
